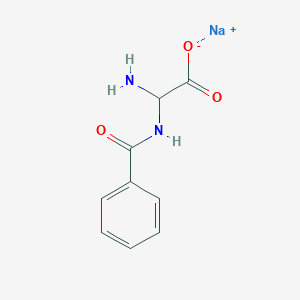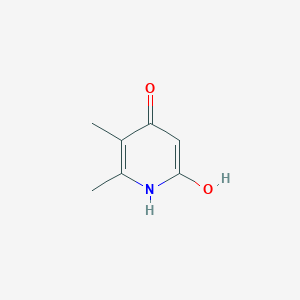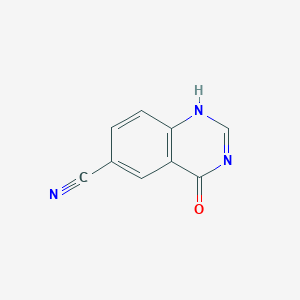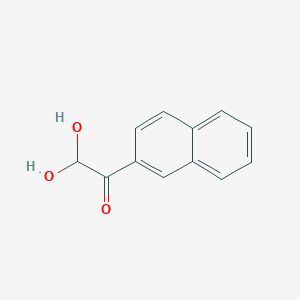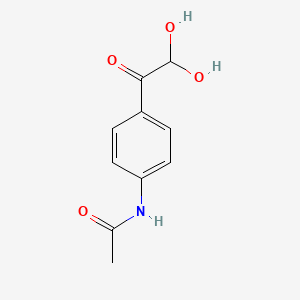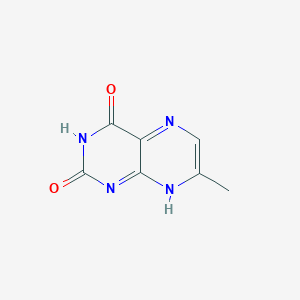
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone
Overview
Description
2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Naked-Eye Fluorescent Probe for H2S Detection : Fang et al. (2019) used 1-(2-Hydroxyphenyl)ethanone to create a BODIPY-based fluorescent probe that is highly sensitive and selective to hydrogen sulfide (H2S). This probe can be used to detect H2S in biological systems, indicating its potential application in studying the effects of HS− in cells like HCT-116 and CT-26 (Fang, Jiang, Sun, & Li, 2019).
Synthesis of Intermediate Compounds : Yu-feng (2013) synthesized 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, from 1-(4-hydroxyphenyl)ethanone, demonstrating its importance in chemical synthesis processes (Li Yu-feng, 2013).
Biological Evaluation of Synthesized Compounds : Sherekar et al. (2022) prepared 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone and further synthesized derivatives for antimicrobial studies, highlighting its role in the development of compounds with potential medical applications (Sherekar, Padole, & Kakade, 2022).
Optical Properties and Physicochemical Investigations : Khan et al. (2016) studied the solvatochromic properties of a compound synthesized from 1-(2-hydroxyphenyl) ethanone, contributing to research in fluorescence and photophysics (Khan, Asiri, & Aqlan, 2016).
Synthesis and Characterization in Organic Chemistry : Jin-xia (2010) synthesized (2-hydroxy-4-(3-methyl-2-butenyloxy)phenyl)ethanone from (2,4-dihydroxyphenyl)ethanone, indicating its utility in organic synthesis and compound modification (Zhou Jin-xia, 2010).
Molecular Docking and ADMET Studies for Antimicrobial Properties : A study by Satya et al. (2022) used Ethanone 1-(2-hydroxy-5-methyl phenyl) in molecular docking studies to assess its binding efficacy with proteins in Staphylococcus aureus, showing its potential in developing antimicrobial drugs (Medicharla Sri Satya, S. B. V., & Aiswariya, 2022).
Bacterial Metabolism of Bisphenol A : Spivack et al. (1994) described the metabolism of Bisphenol A by bacteria, where a product 4-hydroxyacetophenone was formed. This study helps in understanding the environmental fate of industrial chemicals (Spivack, Leib, & Lobos, 1994).
Properties
IUPAC Name |
2,2-dihydroxy-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,8-9,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAMPPAZEBQYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



